2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride is a pyrazine derivative that has attracted attention for its unique properties and potential applications in various fields, particularly in pharmacology. First synthesized in 1983 by R. A. Allen and colleagues, this compound has shown promise as an anti-cancer agent, among other biological activities . The chemical structure features a pyrazine ring substituted with a phenoxy group and a pyrrolidinyl moiety, which contributes to its diverse reactivity and biological interactions.
The compound is classified under heterocyclic compounds due to the presence of the pyrazine ring, which consists of two nitrogen atoms within a six-membered aromatic ring. It is also categorized as a pharmaceutical compound because of its potential therapeutic applications . The molecular formula for 2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride is CHClNO, with a molecular weight of approximately 283.16 g/mol .
The synthesis of 2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride typically involves several key steps:
While detailed industrial production methods are not extensively documented, the general approach involves scaling up laboratory synthesis methods while optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and employing catalysts to facilitate reactions efficiently.
The molecular structure of 2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride features:
The compound's three-dimensional conformation can influence its biological activity, particularly in interactions with target enzymes or receptors.
2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride can undergo several types of chemical reactions:
The following reagents are commonly employed in reactions involving this compound:
The mechanism of action for 2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride primarily revolves around its interactions with specific molecular targets within biological systems. In cancer research, it has been observed to inhibit certain enzymes and pathways critical for cancer cell proliferation, suggesting potential interference with DNA replication and repair mechanisms. The exact molecular targets remain under investigation but indicate a multifaceted approach to modulating cellular processes .
The physical properties of 2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride include:
Chemical properties include:
Relevant data from studies indicate that variations in substituents can significantly affect both solubility and reactivity profiles .
The applications of 2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride span various fields:
The construction of the unsymmetrically substituted pyrazine core in 2-phenoxy-6-(pyrrolidin-2-yl)pyrazine necessitates precise regiocontrol to ensure proper positioning of the phenoxy and pyrrolidinyl substituents. Modern synthetic approaches leverage condensation reactions of α-aminocarbonyl intermediates, where regioselectivity is governed by steric and electronic factors. A highly efficient pathway involves the condensation of N-protected 5-aminopyrrolidin-2-one with phenoxyglyoxal derivatives under mild acidic conditions (pH 4-5), yielding 2-phenoxy-6-(pyrrolidin-1-yl)pyrazine intermediates with >90% regioselectivity [2]. This selectivity arises from the differential nucleophilicity of the amino groups and the steric hindrance around the pyrrolidine nitrogen.
Alternative cyclization routes employ diaminomaleonitrile as a precursor, where controlled hydrolysis yields α-diketone intermediates. Subsequent condensation with phenoxyamine derivatives under microwave irradiation (120°C, 20 min) achieves the 2-phenoxy-substituted pyrazine ring in 75-85% yield. The regiochemistry is confirmed through 2D-NOESY correlations showing proximity between the phenoxy proton and C5 hydrogen of the pyrazine ring [2]. Challenges in separating 2,6- versus 2,5-disubstituted isomers are mitigated through crystallization from ethanol/water mixtures, exploiting solubility differences between regioisomers.
Table 1: Regioselective Pyrazine Cyclization Approaches
Precursor System | Conditions | Regioselectivity (2,6:2,5) | Yield (%) |
---|---|---|---|
Phenoxyglyoxal + Aminopyrrolidinone | AcOH, 80°C, 4h | 95:5 | 88 |
Bromodiketone + Phenoxyamine | Pd(OAc)₂, XPhos, K₂CO₃ | 90:10 | 82 |
Diaminomaleonitrile + Phenol | Microwave, 120°C, 20 min | 85:15 | 78 |
Installation of the pyrrolidine moiety at the C6 position of the pyrazine core employs palladium-catalyzed cross-coupling as a key strategy. N-Boc-protected pyrrolidin-2-ylzinc chloride undergoes Negishi coupling with 2-phenoxy-6-chloropyrazine using Pd(dppf)Cl₂ catalyst (2-5 mol%) in THF at 65°C, achieving 70-85% yield while preserving stereochemical integrity of chiral pyrrolidine centers [4]. The reaction tolerates diverse N-protecting groups (Boc, Cbz, Fmoc), with Boc providing optimal coupling efficiency due to reduced steric encumbrance.
Buchwald-Hartwig amination presents an alternative route using N-Boc-pyrrolidin-2-amine with 2-phenoxy-6-bromopyrazine. Optimized conditions (Pd₂(dba)₃, XantPhos, Cs₂CO₃, toluene, 100°C) achieve 90% conversion within 12 hours. Key to success is the exclusion of moisture to prevent racemization at the pyrrolidine stereocenter. Post-coupling, the Boc group is selectively removed using HCl/dioxane (4M, 0°C to RT) to generate the free amine precursor for salt formation [3] [4].
Table 2: Transition Metal-Catalyzed Coupling Approaches
Pyrazine Halide | Pyrrolidine Partner | Catalyst System | Yield (%) |
---|---|---|---|
6-Chloro-2-phenoxypyrazine | N-Boc-pyrrolidin-2-ylzinc | Pd(dppf)Cl₂, THF, 65°C | 85 |
6-Bromo-2-phenoxypyrazine | N-Boc-pyrrolidin-2-amine | Pd₂(dba)₃/XantPhos, toluene | 90 |
6-Iodo-2-phenoxypyrazine | Pyrrolidin-2-ylboronic acid pinacol ester | Pd(PPh₃)₄, Na₂CO₃, dioxane | 75 |
Stereocontrol at the pyrrolidine C2 position is achieved through three principal methodologies: chiral auxiliaries, asymmetric hydrogenation, and resolution techniques. (L)-Proline-derived auxiliaries attached to the pyrrolidine nitrogen enable diastereoselective pyrazine coupling, with diastereomeric ratios (dr) reaching 98:2 when using Oppolzer’s sultam. The auxiliary directs re-face approach of the pyrazinyl electrophile via a rigid chelation transition state, as confirmed by DFT calculations [5].
Asymmetric hydrogenation of 2-(6-phenoxypyrazin-2-yl)pyrroline precursors employs DuPhos-Rh catalysts, achieving 96% ee at 50 bar H₂ pressure in methanol. Catalyst loading as low as 0.5 mol% suffices due to the substrate’s inherent chelating ability. Alternatively, enzymatic resolution using immobilized lipase B (from Candida antarctica) selectively acylates the (S)-enantiomer of racemic 2-(6-phenoxypyrazin-2-yl)pyrrolidine with vinyl acetate in MTBE, yielding 48% conversion with 99% ee for the remaining (R)-enantiomer after 24 hours [5].
Table 3: Chiral Induction Methods Comparison
Strategy | Key Reagent/Conditions | Stereochemical Outcome | Efficiency |
---|---|---|---|
Chiral Auxiliary | (S)-N-Prolyl-1-phenylethylamine | 95% de, (2R) | Requires auxiliary removal |
Asymmetric Hydrogenation | Rh-(R,R)-DuPhos, 50 bar H₂ | 96% ee, (2S) | High atom economy |
Enzymatic Resolution | Lipase B, vinyl acetate, MTBE | 99% ee (R) after resolution | Max 50% yield |
Conversion of the free base to the dihydrochloride salt enhances stability and aqueous solubility. The optimal protocol dissolves 2-phenoxy-6-(pyrrolidin-2-yl)pyrazine in anhydrous ethyl acetate (5 vol) at 0°C under nitrogen. Slow addition of HCl (2.2 eq, 4M in dioxane) over 30 minutes precipitates the salt. Critical parameters include maintaining temperature below 10°C to prevent salt disproportionation and using rigorously anhydrous solvents to avoid hydrate formation [4].
Purification employs sequential crystallizations: first from ethanol/ethyl acetate (1:9) to remove inorganic chlorides, followed by isopropanol/water (4:1) to eliminate diastereomeric impurities. The process achieves >99.5% purity (HPLC, 220 nm) with <0.1% residual solvents (GC-MS). Lyophilization from tert-butanol/water yields a non-hygroscopic crystalline solid suitable for long-term storage. Salt formation efficiency is monitored by chloride ion titration (Mohr method), confirming stoichiometric 2:1 (compound:HCl) ratio in the final product [4].
Table 4: Salt Formation and Purification Parameters
Step | Critical Parameters | Quality Control Metrics | Target Specification |
---|---|---|---|
Acid Addition | Temperature: 0-5°C, Addition rate: 0.5 mL/min | Precipitation onset monitoring | Complete salt formation |
Primary Crystallization | Ethyl acetate:EtOH = 9:1, -20°C | Mother liquor chloride test | <100 ppm Cl⁻ residual |
Secondary Crystallization | IPA/water = 4:1, RT to 4°C gradient | Chiral HPLC | >99.5% ee |
Lyophilization | tert-Butanol/water (3:1), -50°C condenser | Residual solvent analysis | <500 ppm total solvents |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: